molecular formula C16H11BrClN3S B5776879 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5776879
M. Wt: 392.7 g/mol
InChI Key: IUUBQJRLEOAUHC-DJKKODMXSA-N
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Description

4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as BBAT, is a chemical compound that has been widely used in scientific research for its various applications. BBAT belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.

Scientific Research Applications

4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been widely used in scientific research for its various applications. One of the primary uses of this compound is as a fluorescent probe for the detection of copper ions. This compound has been shown to have high sensitivity and selectivity towards copper ions, making it an ideal probe for the detection of copper ions in biological systems. This compound has also been used as a ligand for the preparation of metal complexes, which have been shown to exhibit antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions such as copper and forming stable complexes. The formation of these complexes can lead to changes in the biochemical and physiological properties of cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe and ligand for metal complexes, this compound has been shown to exhibit antioxidant and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high sensitivity and selectivity towards copper ions. This compound is also relatively easy to synthesize and can be prepared in large quantities. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential direction is the modification of this compound to improve its selectivity and reduce its toxicity. Additionally, the use of this compound in the development of anticancer drugs is an area of active research. Overall, this compound has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.

Synthesis Methods

4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through the reaction between 4-bromobenzaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3S/c17-13-5-1-11(2-6-13)9-19-21-16-20-15(10-22-16)12-3-7-14(18)8-4-12/h1-10H,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBQJRLEOAUHC-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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